BenchChemオンラインストアへようこそ!

Methyl 3,4,5-trimethoxycinnamate

Antinociception Analgesic In Vivo Pharmacology

Select (E)-Methyl 3,4,5-trimethoxycinnamate (MTC) for target-specific epigenetic and cardiovascular research. Unlike its butyl ester analog (B-TMCA), MTC exhibits distinct antinociceptive profiles, effective only in inflammatory-phase pain models. It potently inhibits DNA methylation (63–97% in Hep3B cells), making it the preferred tool for DNMT1 studies. For cardiac arrhythmia models, MTC directly suppresses L-type calcium currents (I(Ca,L)) and triggered activities in ventricular myocytes. Ensure assay specificity; do not substitute with generic TMCA esters.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 20329-96-8
Cat. No. B3028416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4,5-trimethoxycinnamate
CAS20329-96-8
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)OC
InChIInChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+
InChIKeyKLXHCGFNNUQTEY-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4,5-Trimethoxycinnamate (CAS 20329-96-8) | High-Purity Phenylpropanoid Ester for Anti-Inflammatory and Cardiovascular Research


Methyl 3,4,5-trimethoxycinnamate (MTC), also known as (E)-methyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate, is a bioactive natural phenylpropanoid ester and a prominent 3,4,5-trimethoxycinnamic acid (TMCA) derivative [1]. This compound is characterized by its three methoxy substituents on the phenyl ring and a methyl ester moiety, conferring distinct physicochemical properties including a calculated logP of 1.77 and a topological polar surface area of 54.00 Ų [2]. It has been identified in various plant species and is recognized for its roles as an anti-inflammatory agent, a calcium channel inhibitor with antiarrhythmic potential, and an epigenetic modulator through DNA methylation inhibition [1][3].

Methyl 3,4,5-Trimethoxycinnamate: Why the Methyl Ester of TMCA is Not Interchangeable with its Butyl Analog or Parent Acid


Selecting the correct TMCA derivative is critical for achieving targeted biological outcomes. The pharmacological and physicochemical profiles of TMCA esters are exquisitely sensitive to the nature of the ester group [1]. Direct comparative studies reveal that substituting the methyl group in MTC with a butyl group (B-TMCA) dramatically alters its in vivo antinociceptive potency and mechanistic profile, with B-TMCA exhibiting superior efficacy in specific pain models [2]. Furthermore, the methyl ester of TMCA demonstrates distinct cytotoxicity and DNA methylation inhibition when compared to other cinnamate analogs, such as the 3,4-dihydroxy or 4-methoxy derivatives, precluding simple substitution [3]. Relying on a generic 'TMCA ester' or an alternative cinnamate without considering these specific quantitative differences can lead to significantly divergent experimental results and procurement of an ineffective compound for the intended application.

Quantitative Differentiation of Methyl 3,4,5-Trimethoxycinnamate: Head-to-Head Data vs. Key Comparators


Antinociceptive Efficacy: Methyl Ester (M-TMCA) vs. Butyl Ester (B-TMCA) in In Vivo Models

In a direct comparative study, methyl 3,4,5-trimethoxycinnamate (M-TMCA) was evaluated alongside its butyl analog (B-TMCA) for antinociceptive activity in male Swiss mice. In the acetic acid-induced abdominal writhing test, both compounds reduced writhes compared to the control group, but B-TMCA at 75 mg/kg demonstrated significantly greater efficacy than M-TMCA at equivalent doses [1]. Furthermore, in the formalin test's neurogenic phase (0-5 min), only B-TMCA was effective at reducing licking time, while both compounds showed efficacy in the later inflammatory phase (15-30 min) [1].

Antinociception Analgesic In Vivo Pharmacology

Cytotoxicity and DNA Methylation Inhibition: MTC vs. Key Cinnamate Analogs in Hepatocellular Carcinoma

A panel of 14 methyl benzoate and cinnamate analogs was screened for cytotoxicity in Hep3B hepatocellular carcinoma cells and for global DNA methylation inhibition. Methyl 3,4,5-trimethoxycinnamate (compound 14) was identified as one of four analogs with relevant dual activity [1]. While not the most potent cytotoxic analog (methyl 3,4-dihydroxycinnamate had an IC50 of 109.7 ± 0.8 µM), MTC fell within the active range of 109.7–364.2 µM and reduced global DNA methylation levels by 63-97% [1]. Molecular docking suggested MTC binds to the SAH-binding pocket of DNA methyltransferase 1 (DNMT1) [1].

Cancer Epigenetics Hepatocellular Carcinoma DNA Methyltransferase 1 (DNMT1) Inhibitor

Antiarrhythmic Mechanism: MTC as a Calcium Channel Inhibitor in Rabbit Ventricular Myocytes

Methyl 3,4,5-trimethoxycinnamate (M-TMCA) was shown to suppress triggered activities in isolated rabbit ventricular myocytes. The study attributed this antiarrhythmic effect to the inhibition of L-type calcium current (I(Ca,L)) and the consequent suppression of intracellular calcium transients, which in turn reduces the generation of transient inward current (I(ti)) [1]. This specific mechanism distinguishes MTC from other TMCA derivatives that may not act on this pathway.

Cardiovascular Pharmacology Antiarrhythmic Calcium Channel Blocker

Primary Research and Industrial Applications for Methyl 3,4,5-Trimethoxycinnamate (CAS 20329-96-8)


Epigenetic Research in Hepatocellular Carcinoma Models

MTC is a valuable tool compound for studying the link between DNA methylation and cytotoxicity in liver cancer. Its ability to reduce global DNA methylation by 63-97% in Hep3B cells, as established in comparative studies [3], makes it suitable for experiments designed to understand the epigenetic regulation of tumor suppressor genes or to investigate the effects of DNA methyltransferase 1 (DNMT1) inhibition.

Cardiovascular Studies on Calcium Channel-Mediated Arrhythmias

For researchers investigating the role of L-type calcium channels in arrhythmogenesis, MTC provides a specific pharmacological probe. Its demonstrated ability to inhibit I(Ca,L) and suppress triggered activities in isolated rabbit ventricular myocytes [3] supports its use in mechanistic studies on calcium handling in cardiac cells and in screening for novel antiarrhythmic agents.

Differentiation of Central vs. Peripheral Analgesic Mechanisms

MTC serves as a specific comparator in studies of pain pathways. Its lack of efficacy in the neurogenic phase of the formalin test, contrasted with its activity in the inflammatory phase [3], makes it a useful reference compound for dissecting the distinct mechanisms of acute, centrally-mediated pain versus inflammatory pain, especially when compared to its butyl ester analog, B-TMCA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,4,5-trimethoxycinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.